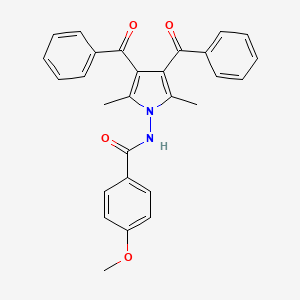
N-(3,4-Dibenzoyl-2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-Dibenzoyl-2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzamide: is a complex organic compound with the molecular formula C28H24N2O4 It is characterized by its unique structure, which includes a pyrrole ring substituted with benzoyl and methoxybenzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dibenzoyl-2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Substitution Reactions: The pyrrole ring is then substituted with benzoyl groups through Friedel-Crafts acylation, using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Methoxybenzamide Group: The final step involves the reaction of the substituted pyrrole with 4-methoxybenzoyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of This compound may involve similar synthetic routes but on a larger scale. Optimizations such as continuous flow reactions and the use of automated reactors can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dibenzoyl-2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzamide: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the benzoyl groups to corresponding alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzoyl chloride with aluminum chloride for acylation; sodium methoxide for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
N-(3,4-Dibenzoyl-2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzamide: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-Dibenzoyl-2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
N-(3,4-Dibenzoyl-2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzamide: can be compared with other similar compounds such as:
N-(3,4-Dibenzoyl-2,5-dimethyl-1H-pyrrol-1-yl)-4-chlorobenzamide: Similar structure but with a chlorine substituent instead of a methoxy group.
N-(3,4-Dibenzoyl-2,5-dimethyl-1H-pyrrol-1-yl)-4-nitrobenzamide: Contains a nitro group, which may alter its reactivity and biological activity.
The uniqueness of This compound
Properties
CAS No. |
828277-34-5 |
|---|---|
Molecular Formula |
C28H24N2O4 |
Molecular Weight |
452.5 g/mol |
IUPAC Name |
N-(3,4-dibenzoyl-2,5-dimethylpyrrol-1-yl)-4-methoxybenzamide |
InChI |
InChI=1S/C28H24N2O4/c1-18-24(26(31)20-10-6-4-7-11-20)25(27(32)21-12-8-5-9-13-21)19(2)30(18)29-28(33)22-14-16-23(34-3)17-15-22/h4-17H,1-3H3,(H,29,33) |
InChI Key |
SYMRKXQFOCOWPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N1NC(=O)C2=CC=C(C=C2)OC)C)C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



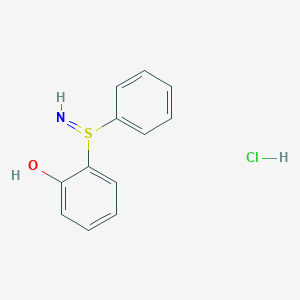
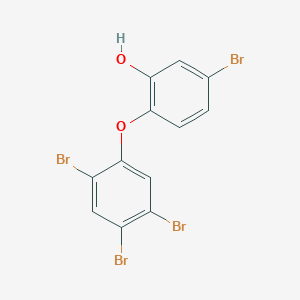
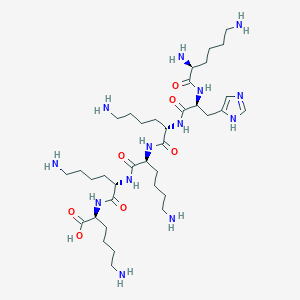
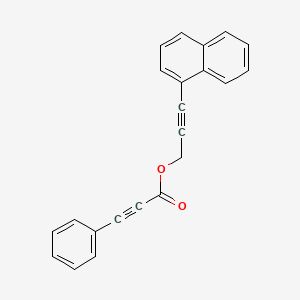
![N-[2-(2-Methylpropoxy)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14206872.png)
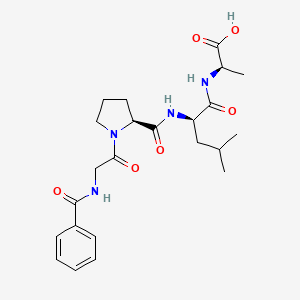
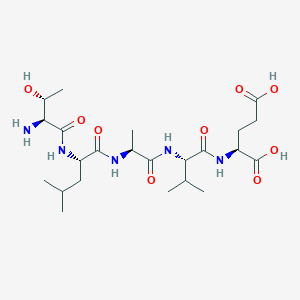
![4-[5-(2-Phenylethenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14206880.png)
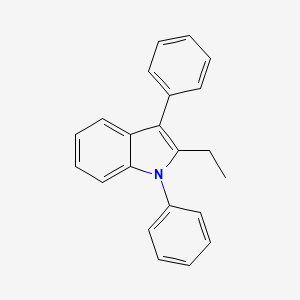
![4-(9,9-Difluorobicyclo[6.1.0]nonan-1-yl)morpholine](/img/structure/B14206886.png)
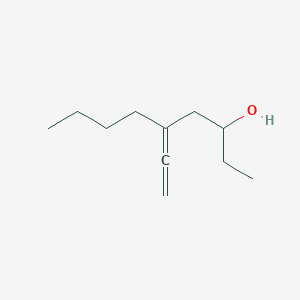
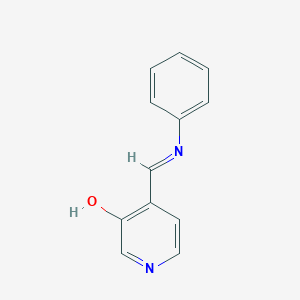
![{3-[4-(Acridine-9-carbonyl)piperazin-1-YL]phenyl}(2,2-dimethyl-1,3-dioxolan-4-YL)methyl carbonate](/img/structure/B14206913.png)
